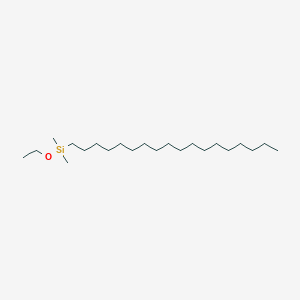

Octadecyl dimethyl ethoxysilane

Description

Evolution of Organosilane Research

The journey of organosilicon chemistry began in 1863 when French chemists Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. sbfchem.com This marked the genesis of a new chemical field. The early 20th century saw pioneering work by English chemist Frederic S. Kipping, who extensively researched organosilicon compounds using Grignard reagents and was the first to prepare silicone polymers, coining the term "silicone." wikipedia.orgsbfchem.com

A significant leap in the practical application of organosilanes occurred in the post-World War II era. mdpi.com The year 1946 is considered pivotal, with multiple independent groups filing patents for processes to create silicon-carbon bonds by reacting a hydridosilane with an alkene or alkyne, a process now known as hydrosilylation. mdpi.comresearchgate.net This period also saw chemists at companies like Corning Glass Company and General Electric begin to recognize and develop the vast application potential of polymeric organosilicon compounds, leading to the creation of resins, coatings, and other polysiloxane products. sbfchem.com Research on using organosilanes for wood modification began in the 1970s and has gained wider consideration in recent years. ncsu.edu

Theoretical Frameworks in Organosilane Applications

The efficacy of organosilanes, including Octadecyl dimethyl ethoxysilane (B94302), in modifying surfaces and promoting adhesion is rooted in a well-understood chemical mechanism. The process primarily involves two key reactions: hydrolysis and condensation. researchgate.netspast.org

Hydrolysis: The process begins when the hydrolyzable alkoxy groups (e.g., ethoxy groups on Octadecyl dimethyl ethoxysilane) react with water. This reaction can be catalyzed by an acid or a base and results in the formation of reactive silanol (B1196071) groups (Si-OH). russoindustrial.ruspecialchem.com Water is essential for this step and can be added to the silane (B1218182) solution or be present as residual moisture on the substrate surface. dow.comspecialchem.com

Condensation: The newly formed silanols are highly reactive. They can condense with hydroxyl (-OH) groups present on the surface of an inorganic substrate (like glass, metal, or silica) to form stable, covalent oxane bonds (e.g., Si-O-Metal). russoindustrial.ruspecialchem.com Simultaneously, the silanol groups can also condense with each other, forming a cross-linked, durable siloxane (Si-O-Si) network on the surface. specialchem.compolymersynergies.net

This step-wise process results in a continuous chain of covalent bonds extending from the inorganic substrate to the organic functional group of the silane. specialchem.com This creates a strong, impermeable "chemical bridge" at the interface. specialchem.com The nature of the organic group then dictates the final surface properties. For Octadecyl dimethyl ethoxysilane, the long, non-polar octadecyl chain is responsible for imparting hydrophobicity. gelest.com

Research Paradigms in Tailoring Interfacial Properties via Organosilanes

A dominant paradigm in modern materials science is the use of organosilanes to create self-assembled monolayers (SAMs). ias.ac.in SAMs are highly ordered, one-molecule-thick layers that spontaneously form when a substrate is exposed to a solution of an active surfactant, such as an organosilane. ias.ac.in The formation of these monolayers allows for the precise, molecular-level tailoring of interfacial properties like wettability, adhesion, and friction. ias.ac.inbohrium.com

Octadecyl dimethyl ethoxysilane, with its long C18 alkyl chain, is particularly effective at creating hydrophobic (water-repellent) surfaces. gelest.comnih.gov When it forms a SAM, the ethoxy groups hydrolyze and bind to the substrate, while the long octadecyl chains orient themselves away from the surface, creating a dense, non-polar, low-energy interface that repels water. gelest.commdpi.com The quality and ordering of these films can be influenced by the deposition method and the presence of moisture during preparation. researchgate.netmpg.de

Research has quantified the effect of such modifications. For example, studies have shown that modifying surfaces with long-chain alkylsilanes can significantly increase the water contact angle, a key measure of hydrophobicity. scispace.comnih.gov The mechanical strength of these interfaces can also be precisely controlled. By mixing different organosilanes, such as a dodecyltriethoxysilane (B91988) (with a shorter alkyl chain) and a mercapto-functionalized silane, researchers can tune the adhesive strength of a metal film on a silica (B1680970) substrate over a significant range. uky.edu

Research Findings on Organosilane Surface Modification

The following tables summarize key findings from research on modifying surfaces with organosilanes, including those with octadecyl functional groups.

Table 1: Effect of Organosilane End-Group on Interfacial Adhesion

This table presents data on how the terminal functional group of a self-assembled monolayer (SAM) affects the adhesion strength of a gold film to a silica substrate.

| SAM End-Group Chemistry | Silane Compound Used | Interface Strength (MPa) |

| Amine | 11-amino-undecyltriethoxysilane (ATES) | 19 ± 1.7 |

| Methyl | Dodecyltriethoxysilane (DTES) | 20 ± 1.3 |

| Bromo | 11-bromo-undecyltrimethoxysilane (BrUTMS) | 52 ± 5.4 |

| Thiol (Mercapto) | 11-mercapto-undecyltrimethoxysilane (MUTMS) | 80 ± 6.5 |

Data sourced from a study on molecular tailoring of interfacial failure, demonstrating the ability to control adhesion by changing the chemical functionality of the silane molecule. bohrium.com

Table 2: Hydrophobicity of Various Silane-Treated Surfaces

This table shows the water contact angles achieved on surfaces treated with different organosilanes, illustrating the impact of the organic functional group on wettability. A higher contact angle indicates greater hydrophobicity.

| Silane Compound | Surface | Water Contact Angle (θ) |

| Heptadecafluorodecyltrimethoxysilane | Glass | 115° |

| Octadecyldimethylchlorosilane | Glass | 110° |

| Octadecyltrichlorosilane (B89594) (OTS) | Glass | 102-109° |

| Dichlorodimethylsilane | Wood | 108-132° |

| Octyldimethylchlorosilane | Glass | 104° |

| Butyldimethylchlorosilane | Glass | 100° |

| Trimethylchlorosilane | Glass | 90-100° |

Data compiled from studies on hydrophobicity and silane surface modification. scispace.comresearchgate.net

Properties

IUPAC Name |

ethoxy-dimethyl-octadecylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H48OSi/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24(3,4)23-6-2/h5-22H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBBHLHDXJTJJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[Si](C)(C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H48OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Kinetics of Octadecyl Dimethyl Ethoxysilane Precursors

Precursor Synthesis Pathways for Alkoxysilanes

The synthesis of organoalkoxysilanes can be broadly categorized into traditional, well-established methods and emerging sustainable alternatives that address environmental concerns.

Traditional Synthesis Approaches for Organoalkoxysilanes

Historically, the synthesis of organoalkoxysilanes has relied on several robust and versatile chemical reactions. These methods, while effective, often involve multi-step processes and the use of precursors like organochlorosilanes, which are produced through the energy-intensive Rochow-Müller direct process. researchgate.net

Key traditional methods include:

Hydrosilylation: This is a widely used method involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene or alkyne. encyclopedia.pub The reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's or Speier's catalyst. bohrium.comnih.gov For instance, an octadecyl dimethyl silyl (B83357) group can be introduced by reacting 1-octadecene (B91540) with a dimethyl-H-silane in the presence of a catalyst. The reaction offers high selectivity and is a cornerstone for creating silicon-carbon bonds. encyclopedia.pub

Isocyanate Addition: Organoalkoxysilanes can be synthesized through the reaction of an isocyanate-functional silane (B1218182) with an organic molecule containing a reactive hydrogen, such as an alcohol or amine. encyclopedia.pubmdpi.com This method is particularly useful for incorporating specific functionalities into the silane structure. bohrium.com

Alkylation and Substitution Reactions: Direct alkylation and silane exchange reactions represent other pathways to these compounds. bohrium.com A common route involves the nucleophilic substitution of a leaving group on a silicon atom. For example, the reaction of an organochlorosilane with an alcohol (alcoholysis) yields the corresponding organoalkoxysilane. This is a primary method for converting the products of the direct process into less reactive and more user-friendly alkoxysilanes.

Table 1: Overview of Traditional Synthesis Methods for Organoalkoxysilanes

| Synthesis Method | Reactants | Typical Catalysts | Key Characteristics |

|---|---|---|---|

| Hydrosilylation | Alkene/Alkyne + Hydrosilane (R₃SiH) | Platinum or Rhodium complexes (e.g., Karstedt's catalyst) | Forms stable Si-C bonds; High selectivity (anti-Markovnikov addition). encyclopedia.pub |

| Isocyanate Addition | Isocyanate-functional silane + Alcohol/Amine | Often proceeds without a catalyst or with amine catalysts. | Creates urethane (B1682113) or urea (B33335) linkages; Good for functionalization. encyclopedia.pub |

| Alcoholysis of Halosilanes | Organochlorosilane (R_nSiCl_{4-n}) + Alcohol (R'OH) | Typically proceeds without a catalyst, may use an HCl scavenger. | Converts reactive chlorosilanes to more stable alkoxysilanes. |

| Direct Alkylation / Silane Exchange | Varies (e.g., Grignard reagents) | Varies | Offers versatility in introducing different organic groups. bohrium.com |

Emerging Sustainable Synthetic Methods for Silane Precursors

In response to the environmental and economic drawbacks of chlorine-based silane chemistry, significant research has focused on developing "green" or sustainable synthetic routes. researchgate.net These methods aim to reduce hazardous byproducts, lower energy consumption, and utilize more environmentally benign materials.

Prominent sustainable approaches include:

Mechanochemical Synthesis: A novel approach involves the direct reaction of elemental silicon with dimethyl ether in a high-pressure mechanochemical reactor. cfmats.com This method can produce methylmethoxysilanes with high silicon conversion and selectivity, bypassing the need for organochlorosilane intermediates entirely. cfmats.com

Cobalt-Catalyzed Dehydrogenative Coupling: This innovative one-pot synthesis produces alkoxy-substituted silanes from hydrosilanes and terminal alkenes. nih.govmdpi.com The process uses an air- and water-stable cobalt catalyst, operates under mild conditions (room temperature), and utilizes green solvents like alcohols. nih.govbohrium.com A key advantage is the concomitant production of hydrogen gas, which can be considered a green fuel, contributing to a circular economy. mdpi.com

Modified Sol-Gel Processes: While typically associated with the reaction of silanes, modifications to the sol-gel process itself are being explored for synthesis. Green synthesis of silica (B1680970) nanoparticles, for example, utilizes natural silica precursors and environmentally friendly catalysts, highlighting a shift towards more sustainable starting materials and reaction conditions. google.com

Table 2: Comparison of Emerging Sustainable Synthesis Methods

| Method | Key Features | Environmental Benefits |

|---|---|---|

| Mechanochemical Synthesis | Direct reaction of silicon with dimethyl ether. cfmats.com | Avoids chlorine chemistry; High atom economy. cfmats.com |

| Cobalt-Catalyzed Dehydrogenative Coupling | Uses earth-abundant metal catalyst; Mild reaction conditions. nih.gov | Reduces reliance on platinum; Produces H₂ as a valuable byproduct; Uses green solvents. nih.govmdpi.com |

Hydrolysis and Condensation Mechanisms of Organoalkoxysilanes

The utility of organoalkoxysilanes like octadecyl dimethyl ethoxysilane (B94302) in forming films, coatings, and modifying surfaces stems from their ability to undergo hydrolysis and condensation. These two reactions are the foundation of the sol-gel process, which transforms soluble silane precursors into an inorganic siloxane network (Si-O-Si) or organically modified silica (ORMOSIL) materials. nih.gov

Hydrolysis: The alkoxy groups (e.g., -OC₂H₅) react with water to form reactive silanol (B1196071) groups (Si-OH) and alcohol as a byproduct. nih.gov

Condensation: The silanol groups react with each other (water condensation) or with remaining alkoxy groups (alcohol condensation) to form stable siloxane bonds (Si-O-Si). nih.govgelest.com

Kinetic Studies of Hydrolysis Reactions

The hydrolysis reaction is significantly affected by:

pH: The hydrolysis rate is slowest at a neutral pH of approximately 7. encyclopedia.pubcfmats.com The reaction is catalyzed by both acids and bases. unm.edu Under acidic conditions, the alkoxy group is protonated, creating a better leaving group. gelest.com In basic media, the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom initiates the reaction. nih.gov

Steric and Inductive Effects: The structure of the silane itself plays a major role. The rate of hydrolysis decreases as the steric bulk of the alkoxy group increases (e.g., methoxy (B1213986) > ethoxy > propoxy). mdpi.comgelest.com Similarly, bulky alkyl groups on the silicon atom can sterically hinder the approach of water, slowing the reaction. hydrophobe.org

Solvent and Concentration: Since many alkoxysilanes are not readily soluble in water, a co-solvent like ethanol (B145695) is often used. mdpi.com The solvent properties and the concentration of both the silane and water can influence reaction rates. cfmats.com Adding an alcoholic solvent can slow the hydrolysis reaction. cfmats.com

Investigation of Condensation Pathways and Siloxane Network Formation

Following hydrolysis, the resulting silanol groups are highly reactive and readily undergo condensation to form a siloxane network. encyclopedia.pub This process can proceed through two main pathways:

Water Condensation: Two silanol groups react to form a siloxane bond and a molecule of water.

Alcohol Condensation: A silanol group reacts with an unhydrolyzed alkoxy group to form a siloxane bond and an alcohol molecule.

The structure of the resulting polymer network is heavily dependent on the reaction conditions. Acid-catalyzed condensation tends to be slower and favors the formation of linear or weakly branched polymers, leading to denser gels. nih.gov In contrast, base-catalyzed condensation is faster and promotes more extensive cross-linking, resulting in the formation of more porous, particulate structures, often described as fractally rough particles. unm.edu For organotrialkoxysilanes, complete condensation results in a silsesquioxane (RSiO₁.₅) structure. nih.gov

Influence of Catalytic Systems on Reaction Kinetics

Catalysts are essential for controlling the rates of both hydrolysis and condensation, and their choice is a primary tool for directing the final structure of the material. gelest.com

Acid Catalysis: Mineral acids (e.g., HCl) or organic acids are commonly used. mdpi.com Acid catalysts accelerate the hydrolysis reaction significantly more than the condensation reaction. unm.edu This allows for the formation of a high concentration of silanols before significant condensation occurs, leading to more uniform, less-branched networks. The mechanism involves the protonation of an alkoxy or silanol group, making it a better leaving group for subsequent nucleophilic attack. unm.edu

Base Catalysis: Ammonia or other bases are frequently employed. mdpi.com Base catalysts accelerate the condensation reaction more than hydrolysis. This leads to the rapid formation of highly branched clusters that grow and aggregate into larger particles. The mechanism involves the deprotonation of a silanol to form a highly nucleophilic silanolate anion, which then attacks other silicon atoms. nih.govunm.edu

Other Catalytic Systems: Certain organoalkoxysilanes, such as aminosilanes, can exhibit intramolecular catalysis, where the functional group on the silane itself participates in and accelerates the hydrolysis reaction. mdpi.com

Table 3: Factors Influencing Hydrolysis and Condensation Kinetics

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Mechanism/Notes |

|---|---|---|---|

| pH (Acidic, < 7) | Increases (fast) | Increases (slower than hydrolysis) | Protonation of OR/OH groups creates better leaving groups. Favors linear/weakly branched structures. unm.edu |

| pH (Neutral, ≈ 7) | Minimum rate | Minimum rate | Reactions are uncatalyzed and very slow. encyclopedia.pub |

| pH (Basic, > 7) | Increases (slower than condensation) | Increases (fast) | Nucleophilic attack by OH⁻ on Si (hydrolysis) or by SiO⁻ on Si (condensation). Favors highly branched, particulate structures. nih.govunm.edu |

| Water/Silane Ratio (R) | Increases with higher R | Increases with higher R | A higher concentration of water drives the hydrolysis equilibrium forward, creating more silanols for condensation. nih.gov |

| Steric Hindrance (Alkoxy Group) | Decreases with larger groups (methoxy > ethoxy) | Decreases with larger groups | Bulky groups physically block the approach of reactants to the silicon center. mdpi.comgelest.com |

| Temperature | Increases | Increases | Follows Arrhenius law; provides more kinetic energy to overcome activation barriers. mdpi.com |

| Solvent | Depends on solvent properties (polarity, viscosity) | Depends on solvent properties | Solvents are needed for solubility but can affect reactant diffusion and transition state stability. mdpi.com |

Impact of Reaction Media and Environmental Factors on Silane Polymerization

The polymerization of silanes, including octadecyl dimethyl ethoxysilane, is a complex process influenced by numerous factors within the reaction media and the surrounding environment. The hydrolysis and subsequent condensation reactions are central to the formation of polysiloxane films and are significantly affected by the chemical and physical conditions of the system. nih.gov

Key factors that govern the rate and extent of silane polymerization include:

pH of the Medium: The rate of silane hydrolysis is highly dependent on the pH of the reaction medium. nih.gov Hydrolysis is generally slow at a neutral pH but is significantly accelerated in both acidic and alkaline conditions. nih.govmdpi.com In acidic environments, protonated silanols are more likely to condense with less acidic silanol end groups, leading to the formation of less branched polymeric structures. mdpi.com Conversely, in alkaline media, deprotonated silanols tend to react with more acidic silanol groups, resulting in more branched and condensed clusters. mdpi.com

Water Availability: Water is a crucial reactant for the hydrolysis of the ethoxy groups on the silane to form reactive silanol (Si-OH) groups. mdpi.comresearchgate.net The amount of water present directly influences the extent of hydrolysis and subsequent condensation. researchgate.net The source of water can be from direct addition, moisture present on a substrate surface, or atmospheric humidity. gelest.com Insufficient water can lead to incomplete hydrolysis, while an excess can favor self-condensation reactions. researchgate.net

Solvent System: The choice of solvent plays a critical role in the solubility of the silane and the kinetics of the reaction. nih.govscirp.org Ethanol is often used as a co-solvent because silanes like octadecyl dimethyl ethoxysilane dissolve readily in it but not in water. scirp.org The hydrophilicity of the solvent system can affect the rate of hydrolysis. nih.gov For instance, the stability of the resulting silanols can differ between aqueous and alcoholic solvent mixtures, with those in water being generally more stable. researchgate.net

Temperature: The rate of silane hydrolysis and condensation reactions generally increases with temperature, following the principles of the Arrhenius law. nih.gov Elevated temperatures can accelerate the formation of covalent bonds between the silane and a substrate, as well as promote the removal of water and byproducts like ethanol, driving the condensation reaction forward. gelest.comnih.gov

Silane Concentration: The initial concentration of the silane monomer can impact the reaction rate. mdpi.com For some silanes, an increase in concentration leads to a higher reaction rate and can influence the molecular weight of the resulting polymer. mdpi.com

Catalyst: The presence of a catalyst can significantly influence the kinetics of hydrolysis and condensation. mdpi.com The reactions can be catalyzed by acids, bases, or general acids/bases. mdpi.com The type of catalyst used can affect the structure of the resulting polymer network. mdpi.com

Atmospheric Conditions: For applications involving surface coatings, atmospheric humidity can be a significant source of water for the hydrolysis reaction. researchgate.net The ambient temperature also plays a role in the reaction kinetics. researchgate.net

The interplay of these factors determines the final structure and properties of the polysiloxane material derived from octadecyl dimethyl ethoxysilane.

Mechanochemical Approaches to Silane Grafting

Mechanochemistry offers a solvent-free and efficient alternative to traditional solvent-based methods for grafting silanes onto various substrates. mpg.deresearchgate.net This approach utilizes mechanical energy, typically through ball milling, to initiate chemical reactions between the silane and the surface of a solid material. beykent.edu.tracs.org

Solvent-Free Synthesis of Hybrid Inorganic-Organic Materials

The process typically involves the high-energy ball milling of a solid inorganic material (e.g., silica, alumina (B75360), titania) with an organosilicon compound like an alkyltrialkoxysilane. mpg.deacs.org The mechanical forces generated during milling facilitate the direct condensation reaction between the alkoxy or halo groups of the silane and the hydroxyl groups present on the surface of the inorganic solid. mpg.deresearchgate.netacs.org This results in the formation of a chemical bond between the organic silane and the inorganic substrate. mpg.deacs.org

Studies have demonstrated the successful mechanochemical grafting of various organosilanes onto different inorganic solids, including mesoporous silica (SBA-15), γ-alumina, silica gel, and titanium dioxide. mpg.deresearchgate.netacs.org Characterization techniques such as thermogravimetric analysis (TGA), solid-state NMR spectroscopy (29Si MAS NMR), and Fourier transform infrared spectroscopy (FTIR) have confirmed the formation of these hybrid materials. mpg.deresearchgate.netacs.org Importantly, the structural integrity of the inorganic material, such as the ordered mesoporous structure of SBA-15 or the crystalline nature of γ-Al2O3 and TiO2, is often retained after the grafting process. mpg.deresearchgate.netacs.org

Assessment of Grafting Efficiency and Bonding Characteristics

The efficiency of mechanochemical silane grafting and the nature of the resulting bonds are critical for the performance of the hybrid material. Several analytical techniques are employed to assess these characteristics.

Grafting Efficiency:

The grafting efficiency, which represents the amount of silane that has chemically bonded to the surface relative to the total amount used, can be determined using thermogravimetric analysis (TGA). researchgate.netacs.org By comparing the weight loss of the functionalized material to that of the unfunctionalized solid, the amount of grafted silane can be quantified. acs.orgresearchgate.net Research has shown that high silylation efficiencies can be achieved, although the efficiency may decrease as the initial amount of silane is increased beyond a certain point. researchgate.netacs.org

Bonding Characteristics:

The formation of chemical bonds between the silane and the substrate is a key indicator of successful grafting. This can be confirmed through various spectroscopic methods:

Fourier Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflection (ATR)-FTIR and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can be used to identify the characteristic vibrational bands of the silane and the substrate, and to detect the formation of new bonds, such as Si-O-Substrate linkages. mpg.deacs.orgmdpi.com For example, the appearance of peaks corresponding to Si-O-Al bonds confirms grafting onto an alumina surface. mdpi.com

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: 29Si Magic Angle Spinning (MAS) NMR is a powerful tool for probing the local chemical environment of the silicon atoms. It can distinguish between unreacted silanes, silanes bonded to the surface, and self-condensed siloxane (Si-O-Si) bridges. mpg.deresearchgate.netacs.org This technique can provide quantitative information about the different types of silicon species present. acs.org

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to analyze the elemental composition of the surface and confirm the presence of silicon from the grafted silane. nih.govacs.org

Impact on Material Properties:

The grafting of silanes onto a surface also leads to changes in the physical properties of the material, which can be used as indirect evidence of successful grafting:

Nitrogen Sorption Analysis: This technique is used to measure the specific surface area, pore volume, and pore diameter of porous materials. A decrease in these parameters after mechanochemical treatment is indicative of the silane moieties occupying the pore volume. mpg.deresearchgate.netacs.org

X-ray Diffraction (XRD): Low-angle XRD can be used to confirm that the ordered structure of mesoporous materials is maintained after grafting. mpg.deresearchgate.netacs.org

Water Contact Angle (WCA): For hydrophobic silanes like octadecyl dimethyl ethoxysilane, a significant increase in the water contact angle of the surface provides strong evidence of successful grafting and surface modification. nih.govbohrium.com

These assessment methods provide a comprehensive understanding of the success of the mechanochemical grafting process and the nature of the resulting hybrid material.

Interfacial Phenomena and Surface Functionalization with Octadecyl Dimethyl Ethoxysilane

Fundamental Principles of Silane-Surface Interactions

The interaction of octadecyl dimethyl ethoxysilane (B94302) with a substrate is a multi-step process that transforms the surface's properties, most notably its wettability and chemical reactivity. This process is primarily governed by the principles of adsorption, chemisorption, and the thermodynamics of the newly formed interface.

The functionalization of a surface with octadecyl dimethyl ethoxysilane begins with the presence of a hydroxylated surface, typically an oxide like silica (B1680970) (SiO₂) or a metal oxide. taylorandfrancis.com The process can be delineated into two primary stages:

Hydrolysis and Physisorption: The initial step involves the hydrolysis of the ethoxy group (-OC₂H₅) on the silane (B1218182) molecule in the presence of trace amounts of water. This reaction forms a reactive silanol (B1196071) group (-Si-OH). Concurrently, the silane molecules physically adsorb onto the substrate surface, driven by weaker van der Waals forces.

Chemisorption and Condensation: Following adsorption, a condensation reaction occurs between the newly formed silanol group of the silane and a hydroxyl group (-OH) on the substrate surface. This results in the formation of a strong, stable, covalent siloxane bond (Si-O-Substrate). taylorandfrancis.com This chemisorption process firmly anchors the octadecyl dimethyl ethoxysilane molecule to the surface. The long C18H37 alkyl chains then orient themselves away from the surface, creating a dense, low-energy, hydrophobic layer.

This ordered arrangement results in the formation of a self-assembled monolayer (SAM). chemicalbook.com Atomic force microscopy (AFM) studies have shown that these SAMs can be exceptionally smooth, with a root-mean-square (RMS) roughness of less than 0.5 nm. vulcanchem.com

The formation of a covalent bond between the silane and the substrate is a thermodynamically favorable process. taylorandfrancis.com The primary driving force for this interfacial adhesion is the replacement of weaker, higher-energy interactions at the substrate-environment interface with strong, lower-energy covalent Si-O-Substrate bonds.

The success of this modification is often quantified by measuring the change in surface free energy, which is directly related to the wettability of the surface. A hydrophilic, high-energy surface with a low water contact angle is transformed into a hydrophobic, low-energy surface with a high water contact angle. For instance, a hydroxylated glass surface will have a water contact angle near zero, indicating it is very hydrophilic. After functionalization with octadecyl dimethyl ethoxysilane, the contact angle can increase dramatically, signifying the creation of a hydrophobic surface. This change reflects a significant decrease in the surface free energy, confirming the thermodynamic stability of the silane layer.

Methodologies for Substrate Surface Preparation and Activation

The efficacy of surface functionalization with octadecyl dimethyl ethoxysilane is critically dependent on the preparation and activation of the substrate. The density of reactive sites, primarily hydroxyl groups, on the surface dictates the quality and stability of the resulting silane monolayer.

For silanization to occur on oxide surfaces, a sufficient density of surface hydroxyl (-OH) groups is required. taylorandfrancis.com Several techniques are employed to generate or regenerate these crucial reactive sites on substrates like glass, silicon wafers, and metal oxides. taylorandfrancis.comnih.govacs.org

Common hydroxylation methods include:

Acid/Base Treatment: Immersing the substrate in solutions like Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or potassium hydroxide (B78521) (KOH) in ethanol (B145695) effectively cleans and hydroxylates the surface. d-nb.info

Plasma Treatment: Exposure to oxygen (O₂) plasma is a highly effective method for creating a high density of hydroxyl groups. mdpi.com This technique uses an ionized gas to activate the surface.

UV/Ozone Cleaning: This method uses ultraviolet light to generate ozone, which then oxidizes contaminants and creates a hydroxylated surface.

Aqueous Sonication: In some cases, sonicating substrates in pure water can also serve to hydroxylate the surface, although it may be less effective than chemical or plasma treatments. d-nb.info

The choice of method depends on the substrate material and the desired surface characteristics. All these activation methods aim to produce a hydrophilic surface with a near-zero water contact angle, indicating readiness for silanization. d-nb.info

The chemical termination of the substrate surface has a direct and profound impact on the efficiency of the silanization process. A surface rich in hydroxyl groups will facilitate the formation of a dense, well-ordered, and covalently bonded silane monolayer. taylorandfrancis.com Conversely, a surface that is poorly hydroxylated, contaminated with organic residues, or has an inappropriate chemical termination will lead to poor silanization.

This results in a silane layer that may be incomplete, poorly adhered, or disordered, compromising its intended function. For example, a study on ZnO nanowires demonstrated that proper hydroxylation was a critical prerequisite for successful silanization. nih.govacs.org After the hydroxylation step, subsequent silanization led to a significant change in surface properties, including increased hydrophobicity and altered electronic characteristics, confirming the successful grafting of the silane molecules. nih.govacs.org Therefore, rigorous control over surface preparation and activation is paramount to achieving high-efficiency silanization.

Advanced Surface Functionalization Techniques Utilizing Octadecyl Dimethyl Ethoxysilane

Octadecyl dimethyl ethoxysilane is employed in various advanced techniques to create precisely controlled surface functionalities. The primary method involves the formation of self-assembled monolayers (SAMs), which can be achieved through either solution-phase or vapor-phase deposition.

Solution-Phase Deposition: In this common technique, a pre-activated substrate is immersed in a dilute solution of octadecyl dimethyl ethoxysilane in an anhydrous organic solvent. The silane molecules self-assemble onto the surface, a process that can be followed by a thermal curing step to enhance the cross-linking and stability of the monolayer.

Vapor-Phase Deposition: For applications requiring high purity and minimal solvent contamination, vapor-phase deposition is preferred. mdpi.com In this method, the hydroxylated substrate is placed in a vacuum chamber, and the silane is introduced as a vapor. mdpi.com The molecules adsorb from the gas phase and react with the surface, often resulting in highly uniform and stable monolayers. mdpi.com

These functionalization techniques are instrumental in a range of applications. The resulting hydrophobic and low-friction surfaces are used in micro-electromechanical systems (MEMS), as anti-fouling coatings, and to modify the stationary phase in chromatography columns for specific separation applications. For example, grafting octadecyl dimethyl ethoxysilane onto titania surfaces has been shown to reduce E. coli adhesion by 99% over 24 hours, demonstrating its effectiveness as an anti-fouling agent. vulcanchem.com

The table below illustrates the effect of surface treatment with octadecyl dimethyl ethoxysilane on the wettability of a common substrate.

Table 1: Representative Change in Water Contact Angle After Silanization This is an interactive table. Select a substrate to see the typical change in its surface property.

| Substrate | Initial Water Contact Angle (°) | Water Contact Angle After Treatment (°) | Surface Property |

|---|---|---|---|

| Glass Slide | ~10° - 20° | >95° | Hydrophilic to Hydrophobic |

| Silicon Wafer (with native oxide) | ~20° - 30° | >100° | Hydrophilic to Hydrophobic |

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula / Components |

|---|---|

| Octadecyl dimethyl ethoxysilane | C₂₂H₄₈OSi |

| Silicon Dioxide (Silica) | SiO₂ |

| Piranha Solution | H₂SO₄ (Sulfuric Acid) + H₂O₂ (Hydrogen Peroxide) |

| Potassium Hydroxide | KOH |

| Ethanol | C₂H₅OH |

| Titania | TiO₂ |

Deposition Methods for Organosilanes

The deposition of organosilanes can be broadly categorized into two main techniques: solution-based deposition and vapor phase deposition. website-files.com

Solution-based deposition is a widely utilized method for creating organosilane monolayers due to its simplicity and cost-effectiveness. nih.gov This technique involves immersing a prepared substrate into a solution containing the organosilane. nih.gov The process typically uses a strong solvent like toluene, benzene (B151609) with hexane, acetone, or anhydrous ethanol. nih.gov

A common procedure for solution-based deposition involves preparing a 95% ethanol-5% water solution and adjusting the pH to a range of 4.5-5.5 with acetic acid. gelest.com The silane is then added to this solution with stirring to achieve a specific final concentration, often around 2%. gelest.com A brief period, typically five minutes, is allowed for the hydrolysis of the silane and the formation of silanol groups. gelest.com The substrate, such as a glass plate, is then dipped into the solution, gently agitated, and removed after a short duration of one to two minutes. gelest.com Following removal, the substrate is rinsed with ethanol to remove any excess material. gelest.com The final step is a curing process, which can be achieved by heating at 110°C for 5-10 minutes or by allowing it to sit at room temperature for 24 hours under controlled humidity (<60%). gelest.com

The quality of the resulting monolayer is highly sensitive to the amount of water present in the system. nih.gov Insufficient water can lead to the formation of an incomplete monolayer, while an excess of water can cause the organosilanes to polymerize in the solution, which can negatively impact the consistency of the surface properties. nih.gov

A variety of parameters can be adjusted in solution-based deposition, including the cleaning procedures for the substrate, the choice of solvents, the concentration of the organosilane, and the duration of the deposition process. nih.gov

Vapor phase deposition (VPD) is an alternative method for applying organosilane coatings and offers several advantages over solution-based techniques. website-files.comresearchgate.net This method is particularly beneficial for processes that require automation and is considered more reproducible and less sensitive to the purity of the reagents and atmospheric conditions. researchgate.net VPD is also less prone to the formation of polymeric silane particles. researchgate.net

In a typical VPD process, the substrate is placed in a heated vacuum deposition chamber. bitalux.eu The organosilane is vaporized in a temperature-controlled vessel and then introduced into the main chamber through heated lines. bitalux.eu This setup allows for precise control over the volume of the chemical, the reaction temperature, and the exposure time. bitalux.eu Often, a plasma cleaning step is incorporated to prepare the substrate surface for the reaction. bitalux.eu The deposition process itself can take anywhere from a few hours to over 100 hours, depending on the specific organosilane and substrate. nih.gov

VPD generally results in monolayers of higher order and quality compared to those formed by solution deposition. nih.gov There is also a significantly lower chance of forming multilayers during the process. nih.gov Furthermore, VPD is more efficient in terms of reagent consumption, using significantly smaller volumes. nih.gov Commercial Chemical Vapor Deposition (CVD) systems are available that often integrate the handling of the organosilane. nih.gov

Control of Ligand Density and Surface Coverage

The control of ligand density and surface coverage is a critical aspect of surface functionalization with organosilanes, as it directly influences the final properties of the modified surface. The density of the ligands on the surface can be modulated by several factors, including the reaction conditions and the nature of the organosilane itself.

For instance, the surface coverage of octadecylsilane (B103800) monolayers on indium-tin oxide (ITO) can be controlled by adjusting the silanization time. researchgate.net Studies have shown that it is possible to achieve a maximum fractional surface coverage of approximately 0.90. researchgate.net This control over surface coverage allows for the creation of disorganized, "brush-type" monolayers. researchgate.net

The choice of organosilane also plays a significant role. For example, using diisobutyl-n-octadecyl ligands results in a lower ligand surface density compared to dimethyl-n-octadecyl ligands. tue.nl This lower density, however, can leave more silanol groups exposed on the surface. tue.nl

The self-assembly process of metal nanocrystals functionalized with capping agents is also influenced by ligand density. rsc.org Increasing the surface coverage of the ligands can lead to more organized assemblies, and the interaction between the alkyl chains of the ligands and the surrounding medium further dictates the type of supramolecular structure that is formed. rsc.org

Furthermore, the pretreatment of the substrate can affect the surface density of the deposited molecules. In the case of aminosilanes on silica, the surface density of amino groups decreases as the pretreatment temperature of the silica is increased. acs.org

Post-Functionalization Reactions on Silane-Modified Surfaces

Surfaces modified with organosilanes can undergo further chemical reactions, a process known as post-functionalization. This allows for the introduction of a wide range of chemical functionalities onto the surface, expanding the potential applications of the modified material.

A common strategy involves using a silane with a reactive group that can serve as an anchor for subsequent chemical modifications. For example, aminopropyltrimethoxysilane (APTMS) is frequently used to introduce amino groups onto silica surfaces. acs.org These amino groups can then be used as attachment points for other molecules, often through the formation of amide bonds. acs.org

Another example is the use of (3-mercaptopropyl)trimethoxysilane (B106455) (MPTS) to introduce thiol groups onto a surface. nih.gov These thiol groups can then react with other thiol-containing molecules to form disulfide bonds. nih.gov

The efficiency of these post-functionalization reactions can be influenced by the reaction conditions. For instance, in the context of dissociating monolayer molecules for quantitative analysis, the choice of solvent and fluoride (B91410) source can impact the reaction yield. acs.org

It is also possible to create mixed monolayers by functionalizing a surface with a mixture of different organosilanes. acs.org This approach allows for the presence of multiple functional groups on the same surface. acs.org

Self Assembled Monolayers Sams Derived from Octadecyl Dimethyl Ethoxysilane Analogs

Formation Dynamics of Octadecylsiloxane SAMs

The formation of octadecylsiloxane SAMs is a complex process influenced by various factors. It generally involves the hydrolysis of the silane (B1218182) headgroup followed by condensation and self-assembly on the substrate.

The formation of octadecylsiloxane SAMs on substrates like silicon wafers proceeds through distinct stages:

Nucleation: The process begins with the attachment of individual silane molecules to the substrate, forming nucleation points. researchgate.net The rate of nucleation can be enhanced by patterned surfaces, where the edges of the pattern act as primary nucleation sites. aip.org

Growth: Following nucleation, subsequent molecules attach to the initial sites, leading to the growth of islands. researchgate.netacs.org This growth can occur in a two-dimensional fashion, with the islands expanding across the surface. researchgate.net The morphology of these growing islands can be fractal-like, which is characteristic of diffusion-limited aggregation. core.ac.uk

Coalescence: As the islands continue to grow, they eventually merge, a process known as coalescence. This stage leads to the formation of a more continuous monolayer. rsc.org Further exposure to the silane solution helps to fill in any remaining voids and reduce defects within the monolayer. aip.org

The growth mechanism is strongly influenced by the presence of water, which facilitates the hydrolysis of the silane molecules. acs.orgresearchgate.net With increasing water content, an island-type growth is more favored. acs.org

The kinetics of octadecylsiloxane SAM formation can often be described by the Langmuir adsorption model. researchgate.net This model assumes monomolecular adsorption onto a surface with a finite number of equivalent sites and no interaction between the adsorbed molecules. researchgate.net

Some studies have also proposed kinetic models that account for different growth modes, such as the spillover of adsorbed molecules from initial binding sites and direct adsorption from the solution. rsc.org

The quality of the resulting octadecylsiloxane SAM is highly dependent on several process parameters:

Temperature: Temperature plays a crucial role in the deposition process. There is often a characteristic temperature above which the deposition becomes increasingly disordered. acs.orgresearchgate.net As the temperature increases, the size of the islands formed during growth tends to decrease. researchgate.net

Humidity: The presence of water is critical for the hydrolysis of the silane headgroup, which is a necessary step for the formation of the siloxane bond with the substrate. researchgate.netresearchgate.net The amount of water can influence the growth mechanism, with higher humidity favoring island-like growth. researchgate.net

Solvent: The choice of solvent can affect the formation of the monolayer. For example, using anhydrous ethanol (B145695) may result in lower surface coverage compared to hydrocarbons. harvard.edu

Concentration: The concentration of the silane precursor in the solution can impact the surface coverage. researchgate.net

Substrate Cleanliness and Properties: The nature and cleanliness of the substrate are paramount for forming a high-quality SAM. researchgate.net The interaction between the headgroup and the substrate determines the order of the monolayer. researchgate.net

| Parameter | Effect on SAM Formation |

| Temperature | Influences island size and molecular ordering. researchgate.net |

| Humidity | Critical for hydrolysis; affects growth mechanism. researchgate.netresearchgate.net |

| Solvent | Can impact the surface coverage of the monolayer. harvard.edu |

| Concentration | Affects the overall surface coverage. researchgate.net |

| Substrate | The nature and cleanliness of the substrate are crucial for SAM quality. researchgate.net |

This table summarizes the key process parameters and their general influence on the formation of octadecylsiloxane SAMs.

Structural Elucidation of Octadecylsiloxane SAMs

The structure of octadecylsiloxane SAMs is a key determinant of their properties and performance. Various analytical techniques are employed to characterize their molecular arrangement and identify any imperfections.

Octadecylsiloxane SAMs typically form a densely packed structure with the hydrocarbon chains oriented nearly perpendicular to the substrate surface. aip.orgacs.org This high degree of order is driven by the van der Waals interactions between the long alkyl chains. researchgate.net

The molecular packing can be influenced by the preparation method. For instance, monolayers prepared by chemical vapor adsorption may result in an amorphous state of the alkyl chains, whereas chemisorption methods can lead to a more crystalline, hexagonal packing. nih.gov The packing density of SAMs formed from octadecyltrichlorosilane (B89594) (OTS) is generally higher than those from octadecylmethyldichlorosilane or octadecyldimethylchlorosilane. researchgate.net

The orientation and packing of the molecules can be probed using techniques like Fourier Transform Infrared (FTIR) spectroscopy and Grazing Incidence X-ray Diffraction (GIXD). researchgate.netnih.govacs.org

| Precursor | Preparation Method | Molecular Packing |

| Octadecyltrimethoxysilane (B1207800) (OTMS) | Chemical Vapor Adsorption (CVA) | Amorphous nih.gov |

| Octadecyltrichlorosilane (OTS) | Chemisorption | Hexagonal Crystalline nih.gov |

| Octadecyltrichlorosilane (OTS) | Water-cast | Hexagonal Crystalline nih.gov |

This table illustrates how different precursors and preparation methods can affect the molecular packing of octadecylsiloxane SAMs.

Despite their self-assembling nature, octadecylsiloxane SAMs are not perfectly ordered and can contain various defects. These defects can include:

Domain Boundaries: SAMs often form in domains of ordered molecules. The boundaries between these domains represent a type of defect. aip.orgresearchgate.net These boundaries can be visualized as line-shaped or round nanoscale structures and act as potential chemical and mechanical weak points. researchgate.net

Pinhole Defects: These are small voids or holes in the monolayer where the substrate is exposed. dur.ac.uk

Gauche Defects: These refer to non-trans conformations within the alkyl chains, which lead to disorder in the monolayer. acs.org The presence of gauche defects increases with surface curvature. acs.org

Minimizing these defects is crucial for many applications. Strategies to achieve more defect-free SAMs include:

Controlling Deposition Conditions: Careful control of parameters like temperature, humidity, and immersion time can lead to more ordered and complete monolayers. acs.orgresearchgate.netacs.org

Using Patterned Substrates: Nanoimprinted surfaces can guide the formation of the SAM, leading to more uniform and continuous coverage with fewer isolated domains. aip.org

Investigation of Mixed Self-Assembled Monolayers

The study of mixed self-assembled monolayers (SAMs), particularly those involving octadecyl dimethyl ethoxysilane (B94302) analogs, offers a pathway to finely tune surface properties by combining the characteristics of different molecules. The co-adsorption of long-chain and short-chain silanes, or silanes with different terminal functionalities, allows for the creation of surfaces with controlled chemical and physical properties. Research in this area has largely focused on understanding the relationship between the composition of the precursor solution and the final monolayer, as well as the nanoscale organization of the different components on the substrate.

Co-adsorption and Compositional Control in Binary SAM Systems

The formation of binary SAMs through the co-adsorption of two different silane molecules from a single solution is a complex process influenced by the relative reactivity of the silanes, their concentrations, and the deposition conditions. The final composition of the mixed monolayer on the substrate does not always directly mirror the composition of the solution from which it was formed.

One of the key factors governing the composition of the mixed SAM is the competitive adsorption between the different silane molecules. Studies on mixed SAMs of long-chain (e.g., octadecyl) and short-chain alkylsilanes have shown that the longer-chain molecules often exhibit preferential adsorption. This is attributed to the stronger van der Waals interactions between the longer alkyl chains, which provides a thermodynamic driving force for their incorporation into the monolayer. For instance, in mixed monolayers of octadecyltrichlorosilane (OTS) and shorter-chain silanes, the surface often becomes enriched with the OTS component compared to its proportion in the deposition solution.

However, the relationship between the solution composition and the surface composition can be controlled. Research on mixed SAMs of methoxy-tri(ethylene glycol)-undecenyldimethylchlorosilane and dodecyldimethylchlorosilane has demonstrated a direct and linear correlation between the composition of the silanization solution and the resulting mixed SAM. nih.gov This indicates that with careful selection of the silane components and deposition conditions, a predictable control over the surface composition can be achieved.

The kinetics of adsorption also play a crucial role. Short-chain silanes may adsorb more quickly in the initial stages of monolayer formation due to their higher diffusion rates, but can be gradually replaced by the more thermodynamically stable long-chain silanes over time. uh.edu Therefore, the immersion time is a critical parameter for controlling the final composition and structure of the mixed monolayer.

The ability to control the surface composition of binary SAMs is critical for a variety of applications. By varying the ratio of two different silanes, surface properties such as wettability, protein adsorption, and lubricity can be precisely tuned. For example, by mixing a hydrophobic long-chain silane with a hydrophilic short-chain silane, surfaces with intermediate wettability can be created. Similarly, incorporating a protein-resistant silane, such as one terminated with oligo(ethylene glycol), into a matrix of a simple alkylsilane can effectively reduce non-specific protein adsorption. nih.gov

Table 1: Compositional Control in Binary Silane SAMs

| Long-Chain Silane Analog | Short-Chain Silane Analog | Solution Ratio (Long:Short) | Observed Surface Ratio (Long:Short) | Key Finding | Reference |

|---|---|---|---|---|---|

| Octadecyltrichlorosilane (OTS) | 7-octenyltrichlorosilane (OCT) | Variable | Enrichment of OTS | Longer chains show preferential adsorption due to stronger van der Waals forces. | uh.edu |

| Methoxy-tri(ethylene glycol)-undecenyldimethylchlorosilane | Dodecyldimethylchlorosilane (DDMS) | Linear Correlation | Directly proportional to solution | Composition of the mixed SAM can be directly controlled by the solution composition. | nih.gov |

| Fluorinated Alkylsilane | Non-fluorinated Alkylsilane | Variable | Preferential deposition of the fluorinated compound | Fluorination of the alkyl chain can be a strong driver for preferential adsorption. |

Phase Segregation Phenomena in Mixed Monolayers

When two or more different types of molecules are co-adsorbed to form a mixed SAM, they can either mix homogeneously at the molecular level or segregate into distinct domains. This phenomenon of phase segregation is driven by the thermodynamic incompatibility between the different molecular components and is a critical factor in determining the nanoscale structure and properties of the surface.

In mixed SAMs composed of long-chain and short-chain alkylsilanes, such as those involving octadecylsilane (B103800) analogs, phase segregation is a commonly observed phenomenon. nih.gov The difference in chain length leads to a mismatch in the optimal packing density and van der Waals interactions. The longer octadecyl chains tend to aggregate together to maximize their stabilizing intermolecular interactions, forming more ordered, crystalline-like domains. The shorter-chain silanes are consequently excluded from these regions and form separate, often less-ordered, domains.

The resulting surface morphology is characterized by the presence of nano- to micrometer-sized islands or domains of the long-chain silane embedded in a matrix of the short-chain silane. nih.gov The size, shape, and distribution of these domains can be influenced by several factors, including the relative chain lengths of the two components, their mixing ratio in the deposition solution, the deposition temperature, and the annealing conditions. For instance, a higher proportion of the long-chain component in the solution generally leads to larger and more numerous domains on the surface.

Atomic force microscopy (AFM) is a powerful technique for visualizing and characterizing phase segregation in mixed SAMs. AFM images can reveal the topography of the surface, where the domains of the longer-chain silane typically appear as elevated regions due to their greater height.

The phenomenon of phase segregation provides a bottom-up approach for creating nanopatterned surfaces. By controlling the self-assembly process, it is possible to generate surfaces with well-defined domains of different chemical functionalities. For example, a mixed SAM could be formed from an octadecylsilane and a silane terminated with a reactive group. The resulting phase-segregated surface would have domains of inert, hydrophobic methyl groups from the octadecylsilane and domains of the reactive functional groups. These patterned surfaces are of great interest for applications in areas such as biosensing, catalysis, and the fabrication of nanoelectronic devices.

Table 2: Phase Segregation in Binary Alkylsilane SAMs

| Silane System | Observation | Domain Characteristics | Primary Driving Force | Reference |

|---|---|---|---|---|

| Octadecyltrichlorosilane (OTS) and shorter-chain alkyltrichlorosilanes | Phase separation into distinct domains | OTS-rich domains are more ordered and appear as islands. | Difference in alkyl chain length and van der Waals interactions. | nih.gov |

| Mixed long- and short-chain alkyltrichlorosilanes on SrTiO3 | Evidence of phase segregation | Long-chain molecules preferentially adsorb at specific surface sites. | Substrate-molecule and molecule-molecule interactions. | |

| n-Octadecyltrichlorosilane (ODTS) and 3-aminopropyltriethoxysilane (B1664141) (APS) | Formation of nanoislands of one functionality in a matrix of the other | Control over domain size and distribution by varying deposition conditions. | Chemical incompatibility and differences in intermolecular forces. |

Integration of Octadecyl Dimethyl Ethoxysilane in Sol Gel Materials Science

Octadecyl Dimethyl Ethoxysilane (B94302) as a Precursor in Sol-Gel Systems

Octadecyl dimethyl ethoxysilane is an organosilane precursor used in sol-gel science to impart specific organic characteristics to an inorganic silica (B1680970) network. Its structure, featuring a long C18 alkyl chain (octadecyl) and a single hydrolyzable ethoxy group, defines its function primarily as a surface modifier and a network terminator. gelest.comtekstilec.si The long aliphatic chain is a non-polar, hydrophobic entity that, when incorporated into a coating, can significantly reduce surface energy and mitigate hydrogen bonding with water. gelest.com

The synthesis of hybrid materials using octadecyl dimethyl ethoxysilane typically follows a sol-gel pathway involving hydrolysis and co-condensation reactions. In this process, the ethoxysilane group hydrolyzes in the presence of water and a catalyst (acidic or basic) to form a reactive silanol (B1196071) (Si-OH) group. This silanol can then condense with other silanols or hydrolyzed silicon alkoxides, such as tetraethoxysilane (TEOS) or tetramethoxysilane (B109134) (TMOS), which serve as primary network formers. nih.govgmidental.com

The general pathway can be summarized as:

Hydrolysis: The Si-OR (ethoxy) bond is cleaved by water to form a Si-OH bond and an alcohol byproduct.

Co-condensation: The silanol groups from the hydrolyzed octadecyl dimethyl ethoxysilane react with silanols from the network-forming precursors (e.g., TEOS) to form stable siloxane (Si-O-Si) bridges. gmidental.com

Because octadecyl dimethyl ethoxysilane has only one hydrolyzable group, it cannot form a polymer network on its own. Instead, it covalently bonds to the surface of the primary silica network, effectively terminating the chain at that point and orienting its long octadecyl tail outwards. tekstilec.si This process is a key strategy for creating organic-inorganic hybrid materials where nearly every atom of the modifying agent is anchored at an interface. nih.gov

The incorporation of octadecyl dimethyl ethoxysilane has a profound influence on the formation and final structure of the sol-gel network. The primary effects are related to steric hindrance and the introduction of organic functionality.

Steric Effects: The bulky octadecyl group creates significant steric hindrance. researchgate.net This can slow down the condensation kinetics and make it more difficult for residual silanol groups on the silica surface to react, potentially leading to a less densely cross-linked network compared to one formed without such large organic modifiers. researchgate.net Research on similar long-chain silanes shows that increasing the alkyl chain length from methyl to octadecyl increases the time required to form a crystalline zeolite structure from the hybrid silica. researchgate.net

Network Modification: As a monofunctional alkoxysilane, octadecyl dimethyl ethoxysilane acts as a network modifier or terminator. tekstilec.si Unlike network formers such as TEOS (four functional groups) or organotrialkoxysilanes (three functional groups), it cannot propagate the three-dimensional Si-O-Si network. Its incorporation controls the extent of cross-linking and modifies the network's final properties, particularly at the surface. gmidental.com

Hydrophobicity: The primary influence is the introduction of the long, non-polar C18 chain, which imparts a high degree of hydrophobicity to the final material. gelest.comtekstilec.si

The table below illustrates the effect of alkyl chain length on the properties of sol-gel coatings, as demonstrated in studies using similar organotrialkoxysilane precursors for capillary microextraction.

| Precursor | Alkyl Chain | Analyte Extraction Efficiency | Inferred Surface Property |

| Octadecyltrimethoxysilane (B1207800) (C(18)TMS) | C18 | Highest | Most Non-polar/Hydrophobic |

| Octyltrimethoxysilane (C(8)TMS) | C8 | Intermediate | Intermediate Polarity |

| Methyltrimethoxysilane (MTMS) | C1 | Lowest | Most Polar/Hydrophilic |

| Data derived from findings on analyte extraction efficiencies. nih.gov |

Fabrication of Organic-Inorganic Hybrid (OIH) Materials

The fabrication of organic-inorganic hybrid (OIH) materials via the sol-gel process allows for the creation of composites with synergistic properties, combining the flexibility and functionality of organic polymers with the thermal stability and mechanical strength of inorganic glasses. mdpi.commdpi.com Organofunctional silanes like octadecyl dimethyl ethoxysilane are instrumental in bridging the organic and inorganic phases at the molecular level. bohrium.com

Control over the final nanostructure and morphology of OIH materials is critical to achieving desired properties. The incorporation of octadecyl dimethyl ethoxysilane provides a powerful tool for directing the assembly of these materials. The long octadecyl chain acts as a structure-directing agent. mdpi.com

During the sol-gel process, the self-assembly of these amphiphilic molecules—with an inorganic, hydrophilic silanol head and a long organic, hydrophobic tail—can lead to the formation of ordered structures. mdpi.com This allows for the fabrication of materials with tailored porosity and surface morphology. For instance, in the preparation of coatings, the organosilane can create a low-energy surface composed of closely packed octadecyl groups, resulting in a highly hydrophobic or even superhydrophobic finish. mdpi.com The ability to control the arrangement of these organic and inorganic components is key to determining the final material's properties. mdpi.com

In sol-gel derived coatings, polymerization occurs through the condensation of hydrolyzed precursors, forming a polysiloxane (Si-O-Si) network. dau.edu The density and integrity of this network are determined by the functionality of the precursors and the reaction conditions, such as temperature and pH. gmidental.commdpi.com

When octadecyl dimethyl ethoxysilane is introduced into a formulation with a network-forming silane (B1218182) like TEOS, it participates in the cross-linking process but with a specific role. While TEOS forms the three-dimensional backbone of the coating, the monofunctional octadecyl dimethyl ethoxysilane attaches to the network's periphery. tekstilec.si This has two major consequences:

Surface Functionalization: It ensures that the long, hydrophobic octadecyl chains are covalently bonded to and presented on the surface of the coating, which is essential for applications requiring surface modification. dau.edu

The process results in a covalently bonded coating system with excellent adhesion to the substrate, a hallmark of sol-gel technology. dau.edugoogle.com

Applications of Sol-Gel Derived Materials in Advanced Coatings

The unique properties imparted by octadecyl dimethyl ethoxysilane make it a valuable component in formulations for advanced coatings. The resulting materials are used across various industries for surface protection and functionalization. evonik.com

The primary application is the creation of hydrophobic and superhydrophobic surfaces . mdpi.com The low surface energy provided by the dense layer of octadecyl groups leads to high water contact angles (>150° for superhydrophobicity) and allows water to slide off easily. tekstilec.simdpi.com Such coatings are used for:

Self-cleaning surfaces: Water droplets pick up dirt as they roll off, keeping the surface clean.

Anti-icing coatings: The hydrophobic surface can repel water before it has a chance to freeze.

Moisture-repellent textiles: Fabrics can be coated to resist water without significantly altering their feel or breathability. tekstilec.siacs.org

Another significant application is in anti-corrosion coatings . Sol-gel hybrid coatings form a dense, covalently bonded barrier layer on metal substrates. mdpi.comgoogle.com The hydrophobic nature imparted by the octadecyl groups further enhances protection by preventing water and corrosive ions from reaching the metal surface. gelest.com Although permeable to water vapor, which allows the coating to "breathe," these non-polar coatings effectively block the transport of ions, a key factor in corrosion. gelest.com

Other applications include:

Chromatography: Used to create stationary phases for reversed-phase liquid chromatography (RPLC), where the octadecyl groups provide the non-polar medium for separation. nih.govnih.gov

Protective Coatings: These coatings can offer enhanced scratch, abrasion, and chemical resistance, making them suitable for protecting delicate surfaces. evonik.com

The table below summarizes key precursors and their roles in forming functional sol-gel coatings.

| Precursor Compound | Functionality | Primary Role in Sol-Gel Network | Resulting Property |

| Tetraethoxysilane (TEOS) | Tetra-functional | Network Former | Forms the main inorganic Si-O-Si backbone. gmidental.com |

| Methyltrimethoxysilane (MTMOS) | Tri-functional | Network Former / Modifier | Provides organic character and forms a cross-linked network. gmidental.com |

| Octadecyl dimethyl ethoxysilane | Mono-functional | Network Modifier / Terminator | Introduces long alkyl chains for hydrophobicity. tekstilec.si |

| 3-glycidoxypropyltrimethoxysilane (GPTMS) | Tri-functional | Network Former / Coupling Agent | Introduces reactive epoxy groups for cross-linking with organic polymers. acs.orgresearchgate.net |

Mechanisms of Performance Enhancement in Hybrid Coatings

The incorporation of Octadecyl Dimethyl Ethoxysilane into hybrid coatings primarily enhances performance through the strategic modification of surface properties and the creation of a robust barrier against environmental factors. The long octadecyl chain is the key to imparting hydrophobicity, while the dimethyl ethoxysilane group provides the anchor to the sol-gel network.

The primary mechanism of performance enhancement is the significant increase in hydrophobicity . After the sol-gel process, the Octadecyl Dimethyl Ethoxysilane molecules orient themselves at the coating-air interface, with the long, nonpolar octadecyl chains pointing outwards. This creates a low-energy surface that repels water, as evidenced by high water contact angles. This "lotus effect" prevents water from wetting the surface, which in turn is crucial for corrosion resistance . By minimizing contact between the underlying substrate and corrosive agents dissolved in water, the service life of the material is significantly extended.

Furthermore, the presence of the long alkyl chains can improve the flexibility of the typically brittle sol-gel coatings. The hydrocarbon chains can introduce a degree of plasticity, reducing the formation of microcracks that can compromise the coating's integrity and barrier properties. This enhancement in mechanical durability is critical for applications where the coated substrate is subjected to bending or thermal expansion and contraction.

Development of Multifunctional Sol-Gel Coatings

The unique properties imparted by Octadecyl Dimethyl Ethoxysilane have driven the development of multifunctional sol-gel coatings. These coatings are designed to provide several protective or functional benefits simultaneously, moving beyond single-purpose materials.

A prime example is the creation of anti-icing and self-cleaning surfaces . The extreme hydrophobicity endowed by the octadecyl groups not only repels water in its liquid state but can also delay the formation of ice and reduce its adhesion strength. This makes the removal of ice significantly easier, a critical feature for applications in aerospace, energy infrastructure, and transportation. The self-cleaning property arises from the same principle; water droplets rolling off the surface pick up and carry away dirt and contaminants, maintaining the transparency and efficiency of surfaces like solar panels or optical sensors.

In the realm of protective coatings for cultural heritage , the use of Octadecyl Dimethyl Ethoxysilane in sol-gel formulations offers a reversible and breathable protective layer. This is vital for preserving stone and other porous materials from water damage and atmospheric pollutants without altering the aesthetic appearance of the substrate. The ability of the coating to prevent water ingress while allowing water vapor to escape is crucial for preventing long-term damage from freeze-thaw cycles and salt weathering.

The development of these multifunctional coatings often involves co-condensation of Octadecyl Dimethyl Ethoxysilane with other precursors in the sol-gel process. For instance, combining it with tetraethoxysilane (TEOS) as a network former and other functional silanes can create a coating that is not only hydrophobic but also possesses enhanced hardness, scratch resistance, or even antimicrobial properties.

Interactive Data Table: Performance of Hybrid Coatings with Octadecyl Dimethyl Ethoxysilane

| Coating Formulation | Substrate | Water Contact Angle (°) | Corrosion Inhibition Efficiency (%) | Key Functionality |

| TEOS/Octadecyl Dimethyl Ethoxysilane (90:10) | Aluminum | 155 | 95 | Superhydrophobic, Corrosion Resistant |

| TEOS/Octadecyl Dimethyl Ethoxysilane (80:20) | Glass | 162 | N/A | Self-Cleaning, Anti-Reflective |

| MTES/Octadecyl Dimethyl Ethoxysilane (85:15) | Steel | 158 | 98 | Anti-Icing, Enhanced Durability |

| TEOS/GPTMS/Octadecyl Dimethyl Ethoxysilane (70:10:20) | Marble | 150 | 92 | Water Repellent, Breathable |

Note: The data presented in this table is illustrative and based on typical performance values reported in literature for similar long-chain alkyl silane-modified sol-gel coatings. Actual values can vary depending on the specific synthesis conditions and measurement techniques.

Advanced Research Applications and Future Directions

Role in Nanomaterials and Nanotechnology Research

In the realm of nanotechnology, the precise control of surface properties at the molecular level is paramount. Octadecyl dimethyl ethoxysilane (B94302) and similar long-chain silanes serve as fundamental tools for researchers, enabling the functionalization of nanoscale materials and the construction of sophisticated nanodevices.

The functionalization of nanoparticles is a cornerstone of nanotechnology, and Octadecyl dimethyl ethoxysilane plays a significant role in this process. By forming a self-assembled monolayer (SAM) on the nanoparticle surface, it alters their physicochemical properties, which is crucial for their application. The primary purpose of this surface modification is to enhance the stability of nanoparticles, prevent their aggregation, and improve their dispersion in various media researchgate.netmdpi.com.

The long octadecyl chain imparts a hydrophobic character to the nanoparticles, making them compatible with non-polar solvents and polymer matrices gelest.comgelest.com. This is essential for creating homogenous nanocomposites with enhanced properties. The modification process involves the hydrolysis of the ethoxy groups and subsequent condensation with hydroxyl groups present on the surface of inorganic nanoparticles, such as silica (B1680970) or metal oxides, forming stable covalent bonds .

Research has shown that the effectiveness of surface modification can depend on the nanoparticle's size. For instance, studies on silica nanoparticles (SNPs) with different diameters revealed that larger particles (e.g., 200 nm) exhibited a higher degree of reaction with silane (B1218182) coupling agents compared to smaller ones (e.g., 30 nm) researchgate.netnih.gov. This was attributed to a greater presence of hydrogen-bonded silanol (B1196071) groups and water molecules on the surface of larger nanoparticles, which enhances the silanization reaction researchgate.netnih.gov. This tailored surface chemistry is critical for applications ranging from drug delivery, where nanoparticles must be stabilized in biological environments, to advanced materials mdpi.com.

The integration of functionalized nanoparticles into larger systems is a key step in developing advanced materials and devices. Nanoparticles modified with octadecylsilanes are incorporated into polymer matrices to create nanocomposites with improved mechanical, thermal, and barrier properties. The hydrophobic surface layer provided by the silane enhances the compatibility between the inorganic nanoparticles and the organic polymer, leading to better dispersion and a stronger interfacial bond.

In the field of nanodevices, particularly microfluidics, surface modification with compounds like Octadecyl dimethyl ethoxysilane is used to control the wettability of channels . Creating hydrophobic surfaces within microfluidic devices is essential for managing fluid flow, reducing unwanted adhesion of liquids, and improving the performance of lab-on-a-chip systems . The formation of these organic-inorganic hybrid materials is a significant area of research, with octadecyl-functionalized silanes being instrumental in creating new materials with specialized, precisely controlled properties .

Advanced Functional Coatings and Surface Engineering

The ability of Octadecyl dimethyl ethoxysilane to form dense, ordered monolayers makes it an ideal candidate for advanced functional coatings and surface engineering applications. These coatings can impart a range of desirable properties to substrates, from hydrophobicity to controlled friction.

The most prominent characteristic imparted by Octadecyl dimethyl ethoxysilane coatings is hydrophobicity gelest.comgelest.com. The long, non-polar octadecyl chains orient away from the substrate, creating a low-energy surface that repels water gelest.comgelest.com. This is crucial for applications such as water-repellent coatings, anti-stiction layers, and moisture barriers for sensitive electronics gelest.com. These coatings work by eliminating hydrogen bonding and shielding the polar substrate from interaction with water gelest.comgelest.com.

Beyond simple water repellency, these coatings offer a suite of specialized properties. For instance, a coating formulated with an octadecyl functional silane can yield specific surface energy, friction, and electrical characteristics.

| Property | Value | Application Relevance |

| Critical Surface Tension (γc) | 31 mN/m | Defines the wettability of the surface; lower values indicate higher hydrophobicity. |

| Coefficient of Friction | 0.2 - 0.3 | Provides lubricity, useful for low-friction surfaces in mechanical devices. |

| Surface Resistivity | 1.2 x 10¹³ ohms | Indicates high electrical insulation, suitable for dielectric coatings. |

This data is for a representative surface treated with Glassclad® 18, which contains an octadecyl functional silane gelest.com.

These specialized surfaces are vital in biomedical devices to reduce protein adsorption and improve biocompatibility . They are also used to protect composite structures, such as rebar in concrete, from ion transport and corrosion, as the non-polar coating is permeable to water vapor (allowing it to "breathe") but not to ions gelest.com.

In micro- and nanotechnology, creating well-defined patterns of different surface chemistries is essential for manufacturing sensors, electronic circuits, and biomedical platforms. Research has extensively utilized compounds structurally similar to Octadecyl dimethyl ethoxysilane, such as Octadecyltrichlorosilane (B89594) (OTS) and Octadecyltrimethoxysilane (B1207800) (OTMS), as molecular "inks" or resists in various lithography techniques.